2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Description
This compound is a hydrochloride salt featuring a chloro-substituted phenyl group, a bulky 1-methyl-1-phenylethyl substituent at the 4-position, and a 2-piperidinyl ethyl ether moiety. The hydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in drug design .
Properties
IUPAC Name |
2-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUJNBKQNZUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysts, such as tetraalkylammonium halides, to facilitate the reaction between organic and inorganic phases . Additionally, the choice of solvents and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, substitution reactions may yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H29Cl2NO
- Molecular Weight : 394.378 g/mol
- CAS Number : 1220030-92-1
The structure features a chloro-substituted phenyl ring and a piperidine moiety, which are critical for its biological activity.
Analgesic Properties
Research indicates that compounds structurally related to 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride may exhibit analgesic effects. These derivatives can interact with opioid receptors, potentially providing pain relief similar to that of traditional opioids but with reduced side effects. Studies have shown that certain piperidine derivatives can modulate pain pathways effectively, making them candidates for further investigation in pain management therapies.
Neurological Disorders
The compound's potential neuroprotective effects are of particular interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that piperidine derivatives can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing mood disorders and cognitive function. The modulation of these pathways could lead to innovative treatments for conditions characterized by cognitive decline.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Target Compound : The 2-chloro and 4-(1-methyl-1-phenylethyl) groups create significant steric hindrance and electron-withdrawing effects.
- Cetirizine-Related Compound (2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol): A 4-chloro substituent on the phenyl ring, paired with a piperazinyl group. The para-chloro position may enhance binding affinity in antihistamines .
- Patent Compound (3-Chloro-4-phenylmethoxyphenyl derivative) : A 3-chloro substituent with a smaller methoxy group at the 4-position. The meta-chloro placement could alter electronic distribution compared to the target’s ortho-chloro group .
Key Insight: Chlorine position (ortho vs. para/meta) influences electronic and steric interactions.
Heterocyclic Moieties
- Cetirizine Derivatives : Piperazinyl groups (6-membered ring with two nitrogens) increase polarity and hydrogen-bonding capacity, often seen in antihistamines for improved water solubility .
- Propyl Phenyl(2-piperidinyl)acetate : Shares the piperidinyl group but lacks a chloro substituent. The ester functional group may reduce metabolic stability compared to the target’s ether linkage .
Key Insight : Piperidine vs. piperazine rings affect pharmacokinetics. Piperidine’s lower polarity may enhance blood-brain barrier penetration, whereas piperazine’s dual nitrogen atoms improve solubility .
Functional Group and Stability
- Target Compound : The ether linkage provides hydrolytic stability compared to esters or amides.
- Propyl Phenyl(2-piperidinyl)acetate : An ester group is prone to enzymatic hydrolysis, limiting its half-life in vivo .
- 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride : A primary amine with dihydroxy groups, offering high solubility but susceptibility to oxidation .
Key Insight : Ethers in the target compound likely confer greater metabolic stability than esters or amines, making it suitable for oral administration .
Salt Forms and Solubility
- Target Compound and Cetirizine Derivatives : Both utilize hydrochloride salts to enhance solubility.
- Patent Compound: No specified salt form; free bases typically exhibit lower aqueous solubility .
Key Insight : Hydrochloride salts are a common pharmaceutical strategy to balance lipophilicity and solubility, critical for drug delivery .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Potential: The target compound’s combination of chloro, bulky substituent, and piperidinyl ether may optimize receptor binding and bioavailability. Further studies on its logP, solubility, and in vitro activity are needed.
- Contradictions : highlights piperazinyl groups in antihistamines, while the target’s piperidinyl group suggests divergent targets (e.g., CNS disorders).
Biological Activity
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride, commonly referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological properties, and case studies highlighting its efficacy.
- Chemical Formula : C22H29Cl2NO
- Molecular Weight : 394.378 g/mol
- CAS Number : 1220030-92-1
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated phenolic compounds. Various methods have been documented for its preparation, focusing on optimizing yield and purity. For example, a synthetic route involves the alkylation of piperidine with a substituted phenoxy compound, yielding the desired hydrochloride salt form .
The biological activity of this compound is largely attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound:
- Antidepressant Activity : In vivo studies demonstrated that the compound exhibits significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels .
- Analgesic Properties : The compound has shown promising analgesic effects in pain models, suggesting potential applications in pain management therapies. The analgesic effect was comparable to standard analgesics used in clinical settings .
Case Study 1: Antidepressant Effects
A study conducted on rodents evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms. The compound was administered at varying doses (10 mg/kg to 30 mg/kg), with optimal effects observed at 20 mg/kg .
Case Study 2: Analgesic Efficacy
In another study focused on pain relief, the compound was tested against formalin-induced pain in rats. The results showed a dose-dependent reduction in pain scores, with significant efficacy noted at doses above 15 mg/kg. This study supports its potential as an alternative analgesic agent .
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Dose Range (mg/kg) | Result |
|---|---|---|---|
| Antidepressant | Forced Swim Test | 10 - 30 | Significant reduction in immobility |
| Analgesic | Formalin-Induced Pain | 15 - 30 | Dose-dependent pain relief |
Q & A
[Basic] What synthetic routes are recommended for introducing the piperidinyl ethyl ether moiety in this compound?
Answer: The piperidinyl ethyl ether group is typically synthesized via Williamson ether synthesis under anhydrous conditions. Key steps include:
- Reacting 2-(2-piperidinyl)ethanol with a halogenated intermediate (e.g., 2-chloroethyl derivative) using potassium carbonate as a base in DMF at 80–100°C .
- Optimize yield by controlling stoichiometry (1.2:1 molar ratio of haloalkane to alcohol) and using inert gas (N₂) to prevent oxidation. Monitor progress with TLC (silica gel, ethyl acetate/hexane 3:7) .
[Basic] Which analytical techniques are critical for confirming structural integrity?
Answer:
- X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing .
- High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., distinguishing chloro and phenylethyl groups).
- HPLC purity analysis with a C18 column and methanol/sodium acetate buffer (65:35, pH 4.6) detects impurities ≥0.1% .
[Advanced] How can conflicting NMR data during synthesis be resolved?
Answer: Contradictions may arise from stereochemical ambiguity or side reactions. Follow this protocol:
Re-examine reaction conditions : Trace moisture may hydrolyze intermediates; re-run under strict anhydrous conditions .
2D NMR (COSY/HSQC) : Assign peaks to confirm connectivity (e.g., piperidinyl CH₂ vs. ether CH₂) .
Computational validation : Compare experimental ¹³C shifts with density functional theory (DFT) predictions .
[Advanced] What strategies improve stability of the hydrochloride salt during storage?
Answer: Stability is pH- and humidity-sensitive. Solutions:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Stabilizers : Add 1% w/w cyclodextrins to hygroscopic batches .
- Accelerated stability testing : Monitor degradation at 40°C/75% RH using DSC/TGA to identify decomposition thresholds .
[Advanced] How to design SAR studies for pharmacological evaluation?
Answer:
- Derivatization : Modify the chloro, phenylethyl, or piperidinyl groups .
- In vitro assays : Measure binding affinity (e.g., radioligand displacement for GPCR targets) and compare IC50 values.
- Molecular docking : Use AutoDock Vina to predict interactions with receptor active sites .
[Basic] What PPE is required for safe handling?
Answer:
- Gloves : Nitrile (tested for HCl resistance; avoid latex) .
- Ventilation : Use fume hoods for powder weighing.
- Emergency protocols : Neutralize spills with sodium bicarbonate; eyewash stations must be accessible .
[Advanced] How to resolve crystallographic data contradictions (e.g., twinning)?
Answer: For twinned crystals (common in hydrochloride salts):
- SHELXL refinement : Apply TWIN/BASF commands and validate with R₁ < 5% .
- Hydrogen bonding analysis : Use Mercury software to confirm protonation states (e.g., piperidinyl N–H⁺ vs. ether O) .
[Basic] Which chromatographic systems quantify trace impurities?
Answer:
-
HPLC conditions :
Column Mobile Phase Flow Rate Detection C18 (5 µm) Methanol/buffer (65:35, pH 4.6) 1.0 mL/min UV (254 nm)
[Advanced] How to optimize reaction yield for the chlorophenyl intermediate?
Answer:
- Catalysis : Use Pd(OAc)₂/Xantphos for Ullmann-type coupling (95% yield reported) .
- Solvent screening : Compare DMF (polar aprotic) vs. toluene (nonpolar) for intermediate solubility.
[Advanced] What computational tools predict metabolic pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
